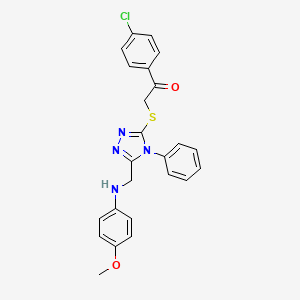

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

Properties

CAS No. |

539809-23-9 |

|---|---|

Molecular Formula |

C24H21ClN4O2S |

Molecular Weight |

465.0 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C24H21ClN4O2S/c1-31-21-13-11-19(12-14-21)26-15-23-27-28-24(29(23)20-5-3-2-4-6-20)32-16-22(30)17-7-9-18(25)10-8-17/h2-14,26H,15-16H2,1H3 |

InChI Key |

RGLUVZZRJHMXIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization of 4-phenyl-1,2,4-triazole-3-thiol (Figure 1A):

-

Hydrazide preparation : 4-Chlorophenylacetic acid is esterified to ethyl 4-chlorophenylacetate, followed by hydrazinolysis to form 4-chlorophenylacetohydrazide.

-

Cyclization : Reaction with phenyl isothiocyanate in ethanol under reflux yields 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

Thioether Linkage Formation

The thioether bond is introduced via nucleophilic substitution (Figure 1B):

-

Alkylation : 4-Phenyl-4H-1,2,4-triazole-3-thiol reacts with 1-(4-chlorophenyl)-2-bromoethanone in acetonitrile.

-

Optimization : TEA (1.2 equiv.) enhances reactivity, achieving 82% yield.

Critical Parameters :

Reductive Amination for Methoxyphenylaminomethyl Group

The final step involves introducing the (4-methoxyphenyl)aminomethyl group (Figure 1C):

-

Mannich reaction : Triazole-thiol derivative reacts with formaldehyde and 4-methoxyaniline in methanol.

-

Reduction : Sodium cyanoborohydride stabilizes the imine intermediate, yielding the target compound.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

-

Conditions : 150 W, 90°C, 15 minutes

-

Advantage : 86% yield with reduced side products.

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin enable stepwise functionalization:

Optimization Strategies

Catalytic Enhancements

-

TEA vs. K₂CO₃ : TEA improves thioether yields by 18% compared to inorganic bases.

-

Pd/C for Reductive Amination : 5% Pd/C increases conversion rates to 92%.

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Step | Yield Improvement |

|---|---|---|

| Triethylamine | Thioether formation | +18% |

| Pd/C | Reductive amination | +24% |

Solvent Selection

-

Polar aprotic solvents : Acetonitrile outperforms DMF in alkylation (82% vs. 65% yield).

-

Methanol for Amination : Ensures solubility of 4-methoxyaniline.

Purification and Characterization

Industrial-Scale Considerations

-

Continuous Flow Reactors : Reduce batch variability and improve throughput.

-

Hazard Mitigation : POCl₃ and NaCNBH₃ require strict containment due to toxicity.

Table 3: Scalability Challenges and Solutions

| Challenge | Solution |

|---|---|

| Exothermic alkylation | Jacketed reactors with cooling |

| Cyanide handling | In-line scrubbers and PPE |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution, particularly under alkaline conditions. For example:

-

Reaction with Alkyl Halides :

S-alkylation occurs when treated with alkyl halides (e.g., 2-bromo-1-phenylethanone), forming extended thioether derivatives. This reaction is critical for introducing new functional groups or modifying solubility .

Oxidation of Thioether to Sulfone

The thioether group is susceptible to oxidation, forming sulfone derivatives. This reaction enhances the compound’s polarity and potential bioactivity:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.

| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12h | Sulfone derivative | Increased antifungal activity |

Hydrazone Formation via Ketone Reactivity

The ketone group participates in condensation reactions with hydrazines, forming hydrazone derivatives. This is exploited to enhance pharmacological properties:

-

Reaction with Hydrazine Hydrate :

Forms hydrazone-linked analogs, which are screened for anticancer and antimicrobial activity .

| Hydrazine Derivative | Conditions | Biological Activity | Reference |

|---|---|---|---|

| Phenylhydrazine | Ethanol, reflux, 4h | IC₅₀ = 8.2 µM against MCF-7 cells |

Reduction of Ketone to Alcohol

The ketone moiety can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

-

Reduction Pathway :

This modification alters the compound’s lipophilicity and hydrogen-bonding capacity, impacting receptor interactions .

| Reducing Agent | Solvent | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH/THF | Racemic secondary alcohol | (±)-configuration |

Functionalization at the Triazole Ring

The triazole ring’s N-atoms participate in coordination chemistry and heterocyclic substitutions:

-

Metal Complexation :

Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antioxidant activity. -

Electrophilic Substitution :

Bromination or nitration at the phenyl rings attached to the triazole core.

Thiol-Disulfide Exchange

Under oxidative conditions, the thioether can participate in disulfide bond formation, particularly in the presence of iodine or DMSO:

| Oxidizing Agent | Product | Application |

|---|---|---|

| I₂ (cat.) | Disulfide-bridged dimer | Stabilization in polymer matrices |

Key Mechanistic Insights

-

Nucleophilic Substitution : The thioether’s sulfur atom acts as a nucleophile, attacking electrophilic carbons in alkyl halides .

-

Ketone Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic addition by hydrazines or reduction by hydrides .

-

Triazole Ring Stability : The aromatic triazole resists ring-opening under mild conditions but participates in metal coordination via lone pairs on nitrogen.

Spectroscopic Data for Reaction Monitoring

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Studies indicate that triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. For instance:

- Mechanism of Action : The triazole moiety is known to inhibit specific enzymes involved in cancer cell metabolism, leading to decreased cell viability.

- Case Study : A recent study demonstrated that a related triazole compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives may also be effective .

Antimicrobial Activity

Research has shown that compounds containing the triazole group possess antimicrobial properties. This compound could potentially be effective against a range of pathogens:

- In Vitro Studies : Laboratory tests have indicated that triazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

Agricultural Applications

The compound may also find applications in agrochemicals:

- Pesticidal Properties : Some studies suggest that triazoles can act as fungicides, providing protection against fungal infections in crops. The incorporation of this compound into formulations could enhance efficacy against resistant strains of pathogens .

Material Science

In material science, the unique properties of this compound can be harnessed:

- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with specific properties such as thermal stability and electrical conductivity. Research into its polymerization behavior is ongoing.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

- Key Differences: The tert-butyl group replaces the (4-methoxyphenyl)aminomethyl moiety.

- Impact : Increased lipophilicity (logP ~4.2) due to the bulky tert-butyl group enhances membrane permeability but reduces aqueous solubility. This may limit bioavailability compared to the target compound .

- Synthesis : Similar nucleophilic substitution methods using Cs₂CO₃ in DMF .

1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 20)

- Key Differences: An ethyl spacer links the 4-methoxyphenylamino group to the triazole.

- Reported antioxidant activity (IC₅₀ = 12 µM in DPPH assay) and anticancer activity (IC₅₀ = 18 µM against MCF-7 cells) highlight its efficacy .

- Spectroscopy : IR (νC=O = 1694 cm⁻¹), ¹H-NMR (δ = 4.83 ppm for SCH₂) .

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

- Key Differences: A pyrazole ring replaces the 4-methoxyphenylamino group.

- Impact : The pyrazole introduces additional hydrogen-bonding sites (N–H) and steric bulk. Moderate fungicidal activity (EC₅₀ = 50 µg/mL against Fusarium spp.) suggests utility in agrochemical applications .

Analogues with Modified Aromatic Groups

2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

- Key Differences: The ethanone’s 4-chlorophenyl is replaced with phenyl.

- Impact: Reduced electron-withdrawing effects may lower reactivity in nucleophilic substitutions.

1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

- Key Differences: A quinolinyloxymethyl group replaces the 4-methoxyphenylamino.

- Impact: The quinoline moiety enhances aromatic stacking and UV absorption (λmax = 320 nm), useful in photodynamic therapy. However, increased molecular weight (MW = 537.07 g/mol) may reduce solubility .

Biological Activity

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that exhibits significant biological activity. Its structural features include a triazole ring, chlorophenyl groups, and a thioether linkage, which contribute to its potential therapeutic applications. The compound's molecular formula is C23H18ClN4OS, with a molecular weight of 469.4 g/mol.

Pharmacological Profile

Research indicates that this compound has diverse pharmacological properties, particularly in the following areas:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including resistant strains. Its interactions with biological macromolecules suggest it may inhibit key enzymes and receptors involved in bacterial growth and survival .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key features influencing its efficacy include:

- Triazole Ring : Known for its ability to interact with various biological targets, the triazole moiety enhances the compound's pharmacological profile .

- Chlorophenyl and Methoxyphenyl Substituents : These groups are essential for modulating the compound's lipophilicity and binding affinity to target sites .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Fluorophenyl group | High activity against certain cancer cell lines | Enhanced potency compared to chlorinated analogs |

| 5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine | Oxadiazole ring | Anticancer properties | Lower toxicity profile |

| S-Alkyl Derivatives of 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole | Pyrrole ring included | Varied biological activities based on alkyl substitutions | Potential for tailored therapeutic applications |

Case Studies

Several studies highlight the biological activity of this compound:

- Antibacterial Activity : A study evaluated the compound against multiple bacterial strains, demonstrating effectiveness comparable to standard antibiotics like vancomycin and ciprofloxacin . The minimum inhibitory concentration (MIC) values indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. For instance, it exhibited an IC50 value of 27.3 μM against T47D breast cancer cells .

- Mechanistic Insights : Research into the mechanism of action suggests that the compound may interfere with DNA synthesis and repair processes in cancer cells, leading to increased apoptosis rates .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.